2-benzyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
Properties
IUPAC Name |
2-benzyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-11-10-22-8-6-17-15(19(22)25)12-16-18(21-17)7-9-23(20(16)26)13-14-4-2-1-3-5-14/h1-9,12,24H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYCYEJMJZIRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as benzylamine and 2-hydroxyethylamine, with a suitable naphthyridine precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl and hydroxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Structure and Composition
- Chemical Formula : C18H20N2O3
- Molecular Weight : 304.37 g/mol
- IUPAC Name : 2-benzyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
This compound features a complex structure that includes both a pyridine and naphthyridine moiety, which is significant for its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit promising antitumor properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed selective cytotoxicity against breast cancer cell lines while sparing normal cells. The mechanism was attributed to the compound's ability to interfere with DNA synthesis and repair pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with bacterial membranes or inhibit critical enzymes involved in bacterial metabolism.
Research Findings : In vitro studies revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, demonstrating its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
There is emerging evidence suggesting that naphthyridine derivatives possess neuroprotective properties. These compounds may mitigate oxidative stress and inflammation in neuronal cells.
Case Study : A recent investigation into neuroprotective agents identified this compound as a candidate for further development due to its ability to reduce neuronal cell death in models of neurodegenerative diseases like Alzheimer's .
Pharmacological Mechanisms
Mechanism of Action
The mechanism of action of 2-benzyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of target proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are compared below:
Physicochemical Properties
- Solubility: The hydroxyethyl group in the target compound improves aqueous solubility compared to non-polar analogs like the cyclohexyl variant. However, the benzyl group reduces solubility relative to triazole derivatives.
- Reactivity : The dione moiety enables tautomerization and participation in condensation reactions, while the pyridine nitrogen facilitates metal coordination, a feature shared with other naphthyridine derivatives.
Pharmacological Potential
- Anti-Cancer Activity : Cyclohexyl analogs inhibit PI3K/AKT/mTOR pathways (IC₅₀ = 0.2–1.5 μM). The benzyl variant may exhibit similar potency but requires experimental validation.
- Antimicrobial Activity : Triazole derivatives show MIC values of 2–8 μg/mL against Candida albicans and Aspergillus fumigatus.
- Antiviral Potential: Benzo[b]thieno-naphthyridines display inhibitory effects on viral proteases (e.g., HIV-1 RT) at sub-micromolar concentrations.
Biological Activity
The compound 2-benzyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a member of the naphthyridine family and has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and neuroprotective activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it can upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Case Study : In a study involving various cancer cell lines (e.g., breast and lung cancer), the compound exhibited IC50 values in the low micromolar range (approximately 5-10 µM) .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored:
- Spectrum of Activity : It has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed lower MIC values against Staphylococcus aureus and Escherichia coli.
- Research Findings : A study reported that the compound's antimicrobial activity was comparable to standard antibiotics like amoxicillin and ciprofloxacin .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Mechanism : The compound may enhance GABAergic transmission in neuronal cultures, which is crucial for its neuroprotective effects. Elevated GABA levels were observed in treated neuronal cells .
- Case Study : In an animal model of epilepsy, administration of the compound resulted in a significant reduction in seizure frequency and severity .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-benzyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione, and how do reaction conditions influence yield?
- Methodological Answer : Common routes involve multi-step condensation reactions. For example, refluxing intermediates like 6,10-bis(arylidene) derivatives with sodium acetate in glacial acetic acid (12–14 hours) yields ~64% product . Key factors include solvent choice (e.g., ethanol for recrystallization), catalyst type (e.g., NaOBut for α-methylation), and temperature control to avoid side reactions . Optimization of stoichiometry and reaction time is critical for reproducibility.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Identifies substituent environments (e.g., δ 2.62 ppm for N-CH3, δ 162.2 ppm for C=O) and confirms regiochemistry .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1721 cm⁻¹, C=N at ~1633 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., EI-MS m/z 803 for M+ ions) and fragmentation patterns .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Methodological Answer : Store in sealed containers under dry, inert conditions (e.g., argon atmosphere) at 4°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and static discharge . Use PPE (gloves, goggles) and fume hoods during handling to mitigate inhalation risks .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low yields, side reactions) be addressed in the preparation of this naphthyridine derivative?
- Methodological Answer :
- Catalyst Optimization : Replace metal catalysts with organocatalysts (e.g., piperidine in ethanol) to enhance eco-compatibility and reduce byproducts .
- Solvent Screening : Test greener solvents (e.g., DMSO/water mixtures) to improve solubility and reaction efficiency .
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust conditions dynamically .
Q. What computational strategies are effective for predicting the compound’s bioactivity and binding mechanisms?
- Methodological Answer :
- Molecular Docking : Simulate interactions with targets like dipeptidyl peptidase IV (DPP-IV) using AutoDock Vina or Schrödinger Suite .
- QSAR Modeling : Train models on naphthyridine derivatives to correlate substituents (e.g., benzyl vs. hydroxyethyl groups) with inhibitory potency .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables .
- Structural Validation : Use X-ray crystallography or 2D-NMR (e.g., NOESY) to confirm compound identity and purity .
- Meta-Analysis : Compare datasets across publications to identify trends (e.g., substituent effects on antiviral activity vs. acyclovir) .
Q. What experimental designs are optimal for evaluating enzyme inhibition (e.g., DPP-IV) by this compound?
- Methodological Answer :
- Kinetic Assays : Measure IC50 values via fluorogenic substrates (e.g., Gly-Pro-AMC) in buffer systems (pH 7.4, 37°C) .
- Competitive Binding Studies : Use SPR or ITC to quantify binding affinities and thermodynamic parameters .
- Mutagenesis : Engineer DPP-IV mutants to pinpoint interaction residues (e.g., catalytic Ser630) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
